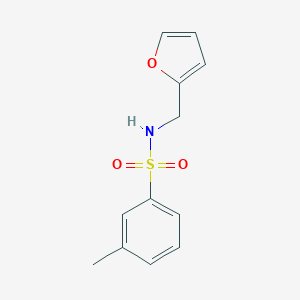![molecular formula C26H25N5O3 B263868 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique structure and potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potential therapeutic properties. This compound has shown promise in the treatment of cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize using the one-pot three-component reaction method.
One of the limitations of using this compound in lab experiments is its complex structure. This can make it difficult to study the compound's mechanism of action and its interactions with other molecules. Additionally, the potential therapeutic properties of this compound have not yet been fully explored, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One direction is the exploration of this compound's potential therapeutic properties in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the compound's mechanism of action and its interactions with other molecules. Finally, the safety and efficacy of this compound need to be further studied to determine its potential use in clinical settings.
Synthesis Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot three-component reaction. This method involves the reaction of 2-aminopyrimidine, ethyl 4-hydroxy-3-methoxybenzoate, and chalcone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has shown potential in several areas of scientific research. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C26H25N5O3 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C26H25N5O3/c1-4-34-21-13-18(10-11-20(21)32)19-14-22(33)29-25-23(19)24(17-8-6-5-7-9-17)30-31(25)26-27-15(2)12-16(3)28-26/h5-13,19,30,32H,4,14H2,1-3H3 |
InChI Key |
PINSJFADTGVYSV-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



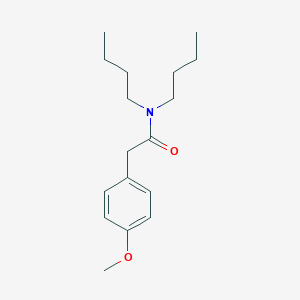
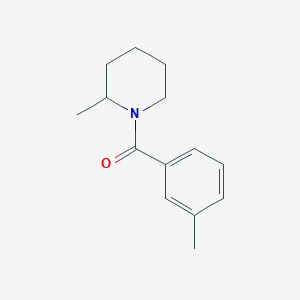
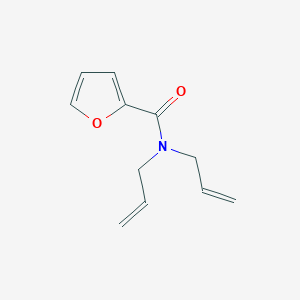
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
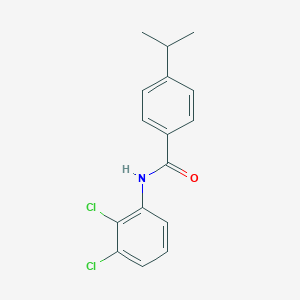
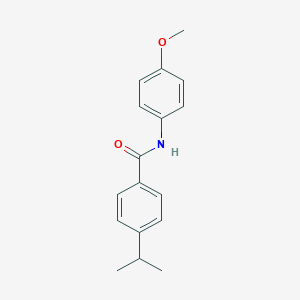
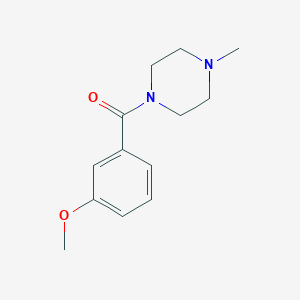



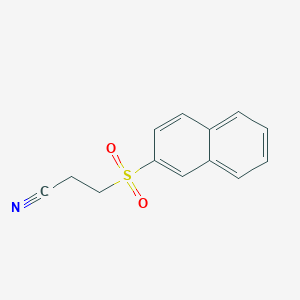
![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
